Alpinumisoflavone

Catalog No.
S625945
CAS No.
34086-50-5
M.F
C20H16O5
M. Wt
336.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alpinumisoflavone

CAS Number

34086-50-5

Product Name

Alpinumisoflavone

IUPAC Name

5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

InChI

InChI=1S/C20H16O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-10,21-22H,1-2H3

InChI Key

RQAMSFTXEFSBPK-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C

Synonyms

2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one, 5-hydroxy-7-(p-hydroxyphenyl)-2,2-dimethyl-(8CI); 5-Hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C
  • Induce apoptosis (programmed cell death) in cancer cells: AIF treatment has been shown to increase the sub-G1 population and caspase 3/7 activity in lung tumor cells, indicating apoptosis induction. Additionally, it disrupts the ERK/MAPK and NF-κB signaling pathways, crucial for cancer cell survival and proliferation [].
  • Target multiple cancer types: Research suggests AIF's potential application against various cancers, including lung, breast, and endometrial cancers [, ].

Anti-Inflammatory and Antioxidant Activity

AIF exhibits anti-inflammatory and antioxidant properties, which might contribute to its potential health benefits:

  • Suppress inflammatory response: AIF has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines, suggesting its potential in managing inflammatory conditions [].
  • Combat oxidative stress: AIF exhibits antioxidant activity, potentially protecting cells from damage caused by free radicals, which are linked to various chronic diseases.

Other Potential Applications

While preliminary research suggests various potential applications of AIF, further investigation is necessary:

  • Bone health: AIF might have antiosteoporotic effects, but more studies are needed to confirm its efficacy [].
  • Diabetes: Research suggests AIF's potential role in managing diabetes, but conclusive evidence is lacking [].
  • Neuroprotection: AIF might possess neuroprotective properties, but further research is required to understand its mechanisms and potential therapeutic applications [].

Alpinumisoflavone is a natural prenylated isoflavonoid derived from plants, predominantly found in species such as Maclura tricuspidata. Its chemical structure is characterized by a unique pyranoisoflavone framework, specifically identified as 5-hydroxy-7-(p-hydroxyphenyl)-2,2-dimethyl-2H-6H-benzo-[1,2-b:5,4-b]dipyran-6-one. This compound exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities, making it a subject of interest in medicinal chemistry and pharmacology .

  • Antischistosomal potential: Studies suggest Alpinumisoflavone might kill the snails that transmit schistosomiasis and the parasite larvae itself []. The exact mechanism of action remains under investigation.
  • Future research: Further studies are needed to elucidate the specific molecular targets and pathways involved in its potential antiparasitic effects.
  • Limited information: Currently, there is limited data on the safety profile or potential hazards associated with Alpinumisoflavone.
  • Importance of caution: Due to the lack of information, handling this compound in research settings should be done with caution following appropriate laboratory safety protocols.
Involving prenylation of isoflavones. For example, genistein can be reacted with prenyl bromide in the presence of methanolic methoxide to yield alpinumisoflavone. Other methods include reactions involving phenacylchroman and ethoxyalyl chloride followed by hydrolysis and decarboxylation processes . The prenylation process enhances the compound's lipophilicity and biological activity compared to non-prenylated forms .

Alpinumisoflavone exhibits significant biological activities:

  • Antioxidant Activity: It scavenges reactive oxygen species and reduces oxidative stress in cells .
  • Anti-inflammatory Effects: It inhibits the production of pro-inflammatory mediators such as tumor necrosis factor-alpha and interleukins in various cell models .
  • Anticancer Properties: Alpinumisoflavone has been shown to induce apoptosis in cancer cells by disrupting mitochondrial respiration and activating endoplasmic reticulum stress pathways .
  • Neuroprotective Effects: It may provide protection against neurodegenerative conditions through its antioxidant properties .

Alpinumisoflavone has potential applications in various fields:

  • Pharmaceuticals: As an active ingredient in formulations targeting oxidative stress-related diseases and inflammation.
  • Nutraceuticals: Used as a dietary supplement due to its health-promoting properties.
  • Cosmetics: Incorporated into skincare products for its antioxidant effects that combat skin aging .

Research indicates that alpinumisoflavone interacts with several biological pathways:

  • It modulates signaling pathways related to inflammation, such as nuclear factor-kappa B and mitogen-activated protein kinases .
  • Alpinumisoflavone influences microRNA expression, which plays a role in gene regulation associated with cancer progression .
  • Its synergistic effects with other compounds like cisplatin enhance anticancer efficacy in ovarian cancer models .

Alpinumisoflavone shares structural similarities with other isoflavonoids but possesses unique features due to its prenylated structure. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
GenisteinIsoflavonoidNon-prenylated; known for estrogenic activity
DaidzeinIsoflavonoidNon-prenylated; primarily studied for hormonal effects
4'-O-methylalpinumisoflavoneIsoflavonoid derivativeMethylated at C-4'; different biological activities
Biochanin AIsoflavonoidMethylated form of genistein; exhibits different pharmacological profiles

Alpinumisoflavone's unique prenylation enhances its bioactivity compared to these similar compounds, making it particularly effective in therapeutic applications .

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

336.09977361 g/mol

Monoisotopic Mass

336.09977361 g/mol

Heavy Atom Count

25

UNII

6Q33HOF94Z

Other CAS

34086-50-5

Wikipedia

Alpinumisoflavone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

Dates

Modify: 2023-08-15

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